molecular formula C19H31NO3S B12117722 {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine

{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine

Cat. No.: B12117722
M. Wt: 353.5 g/mol
InChI Key: NVACPGFCVKSQBL-UHFFFAOYSA-N
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Description

{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine is a complex organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and ethoxy groups The compound also contains a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine typically involves multiple steps, starting with the preparation of the sulfonyl chloride intermediate. This intermediate can be synthesized by reacting 3-(tert-butyl)-4-ethoxybenzenesulfonyl chloride with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the compound’s bulky substituents may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine
  • {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(cyclohexyl)amine
  • {[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-ethylcyclohexyl)amine

Uniqueness

{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties

Properties

Molecular Formula

C19H31NO3S

Molecular Weight

353.5 g/mol

IUPAC Name

3-tert-butyl-4-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C19H31NO3S/c1-6-23-18-12-11-15(13-16(18)19(3,4)5)24(21,22)20-17-10-8-7-9-14(17)2/h11-14,17,20H,6-10H2,1-5H3

InChI Key

NVACPGFCVKSQBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C(C)(C)C

Origin of Product

United States

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